1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene
CAS No.: 186315-85-5
Cat. No.: VC20928079
Molecular Formula: C9H11F2NO2Si
Molecular Weight: 231.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186315-85-5 |
|---|---|
| Molecular Formula | C9H11F2NO2Si |
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | (2,6-difluoro-3-nitrophenyl)-trimethylsilane |
| Standard InChI | InChI=1S/C9H11F2NO2Si/c1-15(2,3)9-6(10)4-5-7(8(9)11)12(13)14/h4-5H,1-3H3 |
| Standard InChI Key | XMEDCOZETUWHIB-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F |
| Canonical SMILES | C[Si](C)(C)C1=C(C=CC(=C1F)[N+](=O)[O-])F |
Introduction
Chemical Structure and Properties
1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene features a benzene ring with two fluorine atoms at positions 1 and 3, a nitro group at position 4, and a trimethylsilyl group at position 2. This arrangement creates a molecule with distinctive electronic properties and reactivity patterns.
Molecular Composition
The compound has the molecular formula C₉H₁₁F₂NO₂Si, reflecting its complex structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and silicon atoms. The molecular weight aligns with the expected value for compounds of this structural class, positioning it as a medium-sized organic molecule suitable for various synthetic applications.
Physical Properties
The physical characteristics of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene contribute significantly to its utility in chemical synthesis. While specific data for this compound is limited in the literature, we can infer certain properties based on structural features and comparison with similar compounds.
Table 1: Estimated Physical Properties of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene
Synthetic Methodologies
The synthesis of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene typically employs specialized approaches to introduce the various functional groups in the correct positions.
Primary Synthetic Routes
Modern synthetic strategies for accessing this compound typically involve either:
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Direct silicon introduction to pre-existing difluoronitrobenzene structures
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Nitration of difluoro(trimethylsilyl)benzene precursors
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Sequential halogenation and nitration following silicon installation
Examining related difluoro-compounds provides insight into viable synthetic approaches. For instance, research on difluorobenzene derivatives indicates that directed ortho-metalation followed by trimethylsilyl chloride quenching represents a feasible route .
Reaction Optimization
The synthesis of fluorinated aromatics with multiple functional groups requires careful control of reaction conditions. Based on related chemistry, the following parameters typically require optimization:
Table 2: Critical Reaction Parameters for Synthesis
Applications in Chemical Research
1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene serves as a versatile building block in various chemical applications.
Pharmaceutical Synthesis
The compound functions as an intermediate in pharmaceutical development, where fluorinated aromatic compounds have gained prominence due to their ability to modulate drug properties. The presence of fluorine atoms can enhance metabolic stability and membrane permeability of drug candidates.
Agrochemical Applications
In agrochemical research, fluorinated aromatics like 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene contribute to the development of compounds with improved bioactivity and environmental persistence profiles. The combination of nitro and fluorine functionalities creates opportunities for further transformations into biologically active structures.
Reactivity Profile
The reactivity of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene stems from its unique functional group arrangement.
Nucleophilic Interactions
The electron-withdrawing nitro and fluorine groups activate the aromatic ring toward nucleophilic aromatic substitution, particularly at positions adjacent to these groups. This reactivity pattern is evidenced in related compounds like 1,3-Difluoro-2-nitrobenzene, which undergoes selective substitution reactions with various nucleophiles .
Electrophilic Behavior
The trimethylsilyl group acts as a directing group for certain electrophilic reactions while also serving as a removable protecting group under specific conditions. This dual functionality enhances the compound's synthetic utility.
Silicon-Mediated Transformations
The trimethylsilyl moiety enables silicon-specific transformations, including:
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Fleming-Tamao oxidation to introduce hydroxyl groups
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Cross-coupling reactions utilizing the silicon group as a masked functional handle
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Protodesilylation to generate difluoronitrobenzene derivatives
Recent research on difluoromethylation chemistry highlights the potential for transformation of similar structures into pharmaceutical precursors .
Structural Analogs and Comparative Analysis
Understanding 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene in context requires comparison with related compounds.
Structural Similarities with Related Compounds
Several compounds share structural features with 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene, offering insights into its likely chemical behavior.
Table 3: Comparative Analysis with Structural Analogs
Structure-Activity Relationships
The positioning of fluorine atoms relative to other functional groups significantly impacts reactivity. In difluorobenzene derivatives, the fluorine atoms typically enhance electrophilicity at specific positions while also influencing the acidity of nearby C-H bonds . Recent studies on difluoromethylated aromatics demonstrate how such structural features translate to biological activity in pharmaceutical applications.
Analytical Characterization
Proper identification and characterization of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene requires specific analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for this compound:
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¹⁹F NMR typically shows characteristic signals in the -120 ppm region for aromatic fluorine atoms, with coupling patterns reflecting their specific environment
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¹H NMR reveals the trimethylsilyl protons as a distinctive singlet around 0.3-0.4 ppm
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¹³C NMR demonstrates characteristic carbon-fluorine coupling, with carbon atoms directly bonded to fluorine appearing as doublets with large coupling constants
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns reflecting the loss of trimethylsilyl and nitro groups.
Chromatographic Behavior
Purification of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene and similar compounds typically employs column chromatography, with silica gel as the stationary phase and carefully selected solvent systems. Based on analogous compounds, hexanes/ethyl acetate mixtures at ratios between 5:1 and 3:1 would likely provide effective separation .
Future Research Directions
The chemistry of 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene presents several promising avenues for further investigation.
Synthetic Applications
Future research might explore:
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Development of selective functionalization methods using the compound as a platform for diversity-oriented synthesis
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Application in transition-metal catalyzed coupling reactions where both the fluorine and silicon functionalities could participate
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Exploration of novel transformation sequences leveraging the unique electronic properties
Pharmaceutical Relevance
The growing interest in fluorinated pharmaceuticals suggests potential applications in:
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Fragment-based drug discovery where fluorinated building blocks provide advantageous properties
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Development of PET imaging agents utilizing the potential for ¹⁸F isotope incorporation
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Creation of metabolically stable drug candidates where the fluorine substituents block oxidative metabolism
Sustainable Chemistry Approaches
Environmentally conscious approaches to synthesizing and utilizing 1,3-Difluoro-4-nitro-2-(trimethylsilyl)benzene represent an important future direction, potentially including:
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Flow chemistry methods to reduce solvent usage and increase efficiency
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Catalytic approaches to introducing the fluorine and silicon functionalities
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Green chemistry metrics to evaluate and optimize synthetic routes
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